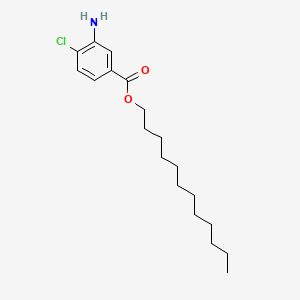

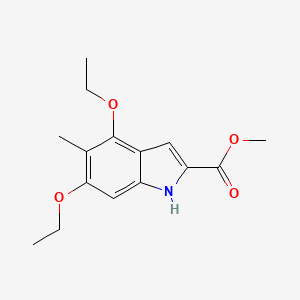

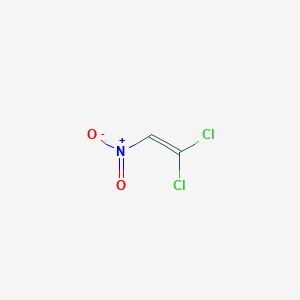

![molecular formula C9H13NOS B1366907 Ethanamine, 2-[(4-methoxyphenyl)thio]- CAS No. 36155-36-9](/img/structure/B1366907.png)

Ethanamine, 2-[(4-methoxyphenyl)thio]-

Übersicht

Beschreibung

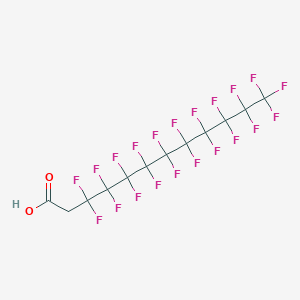

Ethanamine, 2-[(4-methoxyphenyl)thio]-, also known as 2-(4-Methoxy-benzylsulfanyl)-ethylamine , is a chemical compound with the molecular formula C9H13NOS . It is a member of the class of compounds known as ethanamines .

Molecular Structure Analysis

The molecular structure of Ethanamine, 2-[(4-methoxyphenyl)thio]- consists of a two-carbon ethanamine backbone with a thioether linkage to a 4-methoxyphenyl group . The molecular weight of this compound is 183 .Physical And Chemical Properties Analysis

Ethanamine, 2-[(4-methoxyphenyl)thio]- is a compound with a molecular weight of 183 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen

Chemical Analysis and Identification

Gas Chromatography–Mass Spectrometry Analysis : Ethanamine, 2-[(4-methoxyphenyl)thio]-, and its analogs can be identified using gas chromatography–mass spectrometry. This method is important for routine analysis in crime laboratories (Lum, Brophy, & Hibbert, 2016).

High-Performance Liquid Chromatography Tandem Mass Spectrometry : This method is used for the detection and quantification of Ethanamine, 2-[(4-methoxyphenyl)thio]-, in human serum, particularly in cases of intoxication (Poklis et al., 2013).

Pharmaceutical Synthesis

- Synthesis of Apremilast : Ethanamine, 2-[(4-methoxyphenyl)thio]-, is used in the synthesis of Apremilast, a medication for the treatment of psoriasis. This synthesis offers a basis for further industrial production (Shan, Weizheng, & Bai-nian, 2015).

Metabolism Studies

In Vivo Metabolism Study : Ethanamine, 2-[(4-methoxyphenyl)thio]-, and its derivatives undergo metabolism in animals, as observed in rats. The study of such metabolites helps in understanding the pharmacokinetics of these compounds (Kanamori et al., 2002).

Cytochrome P450 Enzymes Metabolism Study : The metabolism of Ethanamine, 2-[(4-methoxyphenyl)thio]-, involves cytochrome P450 enzymes, crucial for understanding drug-drug interactions and the compound's pharmacological effects (Nielsen et al., 2017).

Antimicrobial and Antidiabetic Studies

- Antimicrobial and Antidiabetic Studies : Ethanamine, 2-[(4-methoxyphenyl)thio]-, derivatives have been studied for their in vitro antimicrobial and antidiabetic properties. This research suggests potential therapeutic applications (G et al., 2023).

Postmortem Detection

- Postmortem Detection : The compound and its derivatives can be detected in postmortem fluids and tissues, which is crucial for forensic investigations (Poklis et al., 2014).

Neurochemical Pharmacology

- Neurochemical Pharmacology Study : Ethanamine, 2-[(4-methoxyphenyl)thio]-, derivatives have been analyzed for their neurochemical pharmacology, particularly as potent serotonin 5-HT2A receptor agonists (Eshleman et al., 2018).

Antibacterial Agents Synthesis

- Synthesis of Antibacterial Agents : Derivatives of Ethanamine, 2-[(4-methoxyphenyl)thio]-, have been synthesized and tested as antibacterial agents against Escherichia coli, indicating potential applications in fighting bacterial infections (Abbasi et al., 2019).

Eigenschaften

IUPAC Name |

2-(4-methoxyphenyl)sulfanylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS/c1-11-8-2-4-9(5-3-8)12-7-6-10/h2-5H,6-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXZCTRPMQTYSHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50482933 | |

| Record name | 2-[(4-Methoxyphenyl)sulfanyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanamine, 2-[(4-methoxyphenyl)thio]- | |

CAS RN |

36155-36-9 | |

| Record name | 2-[(4-Methoxyphenyl)sulfanyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.